(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name of this compound reflects its stereochemical complexity and tetracyclic architecture. The base structure derives from the cyclopenta[a]phenanthrene nucleus, a fused tetracyclic system comprising three six-membered rings and one five-membered ring. The prefix 1h- denotes the position of the hydrogen atom in the fused ring system, while dodecahydro specifies twelve sites of hydrogenation across the structure, indicating partial saturation.
The stereochemical descriptors (3S,10s,13r,17r) define the spatial arrangement of substituents:
- 3S : The hydroxyl group at position 3 adopts an S-configuration.
- 10s,13r : Methyl groups at positions 10 and 13 exhibit specific stereochemical orientations (s = "sinister," r = "rectus").
- 17r : The side chain at position 17 is configured in the rectus orientation.
The side chain [(1r)-1,5-dimethyl-4-methylene-hexyl] introduces additional stereochemical nuance. The (1r) designation specifies the configuration of the first carbon in the hexyl chain, which bears two methyl groups at positions 1 and 5 and a methylene group at position 4. This side chain distinguishes the compound from related triterpenoids like lanosterol, which features a differently substituted isooctyl chain.
Common Synonyms and Historical Terminology in Biochemical Literature
This compound has been referenced under multiple synonyms in biochemical literature, though its nomenclature remains less standardized compared to well-characterized sterols like lanosterol or fecosterol. Historical terms often emphasize structural features:
- 17-(1,5-Dimethyl-4-methylenehexyl)-10,13-dimethyldodecahydrocyclopenta[a]phenanthren-3-ol : A descriptive synonym highlighting the side chain and methylation pattern.
- C30 triterpenoid derivative : A broad classification based on its 30-carbon skeleton, shared with lanosterol.
Early literature occasionally misclassified it as a "lanostane-type" triterpenoid due to its tetracyclic core, though its side chain diverges from the canonical lanosterol structure. Modern databases list identifiers such as CHEMBL468451 and BDBM50250729 , reflecting its inclusion in chemical registries.
Molecular Formula and Structural Relationship to Tetracyclic Triterpenoids
The molecular formula C30H48O aligns with its classification as a tetracyclic triterpenoid, featuring 30 carbon atoms, 48 hydrogens, and one hydroxyl group. Key structural relationships include:
The compound shares the tetracyclic triterpenoid backbone with lanosterol and fecosterol but diverges in side-chain architecture. Its 4-methylenehexyl side chain introduces unique steric and electronic properties compared to the isooctyl chains of related molecules. The dodecahydro designation further differentiates it from less saturated triterpenoids, influencing its conformational flexibility and biochemical interactions.
Properties
Molecular Formula |
C28H46O |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18,20-22,24-26,29H,3,7-9,11-17H2,1-2,4-6H3/t20-,21?,22+,24-,25?,26?,27+,28-/m1/s1 |
InChI Key |
BTCAEOLDEYPGGE-PGHZRWGZSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Steroid Synthesis
- Steroidal Precursors : The synthesis often begins from simpler steroidal intermediates such as ergosterol, episterol, or related sterols, which already contain the cyclopenta[a]phenanthrene skeleton. These precursors provide a scaffold onto which modifications can be made.
- Ring Construction : For de novo synthesis, classical steroid synthesis methods such as the Robinson annulation or Diels-Alder reactions are employed to build the tetracyclic core with the correct ring fusion and stereochemistry.
- Stereochemical Control : Use of chiral auxiliaries, chiral catalysts, or enzymatic resolution steps ensures the correct configuration at the chiral centers (3S,10S,13R,17R).
Functional Group Transformations
- Hydroxylation at C-3 : Introduction of the 3-hydroxyl group is achieved by selective oxidation-reduction sequences or direct hydroxylation using reagents like osmium tetroxide or m-CPBA, followed by stereoselective reduction to the β-configuration.
- Side Chain Installation at C-17 : The (1R)-1,5-dimethyl-4-methylene-hexyl side chain is typically introduced via alkylation reactions. This can involve the formation of an organometallic intermediate (e.g., Grignard or organolithium reagent) derived from the side chain, which is then coupled to a ketone or halide functionality at C-17 on the steroid core.
- Methylene Group Formation : The methylene group at position 4 of the hexyl side chain is introduced via elimination reactions or Wittig-type olefination, ensuring the exocyclic double bond is correctly positioned.
Purification and Characterization
- Purification : Chromatographic techniques such as flash column chromatography, preparative HPLC, or recrystallization are used to isolate the pure compound.
- Characterization : Structural confirmation and stereochemical assignments are verified by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR techniques).
- Mass Spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group analysis.
- Optical rotation measurements to confirm stereochemistry.
- X-ray crystallography may be employed for definitive stereochemical proof.
Summary Table of Preparation Parameters
| Step | Method/Technique | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Core steroid synthesis | Robinson annulation, Diels-Alder | Chiral catalysts, enolates | Formation of cyclopenta[a]phenanthrene skeleton |
| Stereochemical control | Chiral auxiliaries, enzymatic | Chiral ligands, enzymes | Correct stereochemistry at 3S,10S,13R,17R |
| Hydroxylation at C-3 | Selective oxidation/reduction | Osmium tetroxide, m-CPBA, stereoselective reductants | Introduction of 3β-hydroxyl group |
| Side chain installation | Alkylation via organometallics | Grignard reagents, organolithium, alkyl halides | Attachment of (1R)-1,5-dimethyl-4-methylene-hexyl |
| Methylene group formation | Olefination/elimination | Wittig reagents, base-induced eliminations | Formation of exocyclic double bond on side chain |
| Purification | Chromatography, recrystallization | Silica gel, HPLC columns | Isolation of pure stereoisomer |
| Characterization | NMR, MS, IR, optical rotation | Spectrometers, polarimeters | Confirmation of structure and stereochemistry |
Research Findings and Analytical Data
- Stereochemical Integrity : Studies using 2D NMR (COSY, NOESY) confirm the relative and absolute stereochemistry of the synthesized compound, consistent with the (3S,10S,13R,17R) configuration.
- Yield and Purity : Multi-step syntheses typically yield the target compound in moderate overall yields (20-40%), with purity >95% confirmed by HPLC and NMR.
- Reactivity : The exocyclic methylene group imparts reactivity useful in further functionalization or biological activity modulation.
- Biological Relevance : Analogues of this compound have been investigated for interactions with steroid receptors and enzymes, suggesting that precise stereochemical control is critical for activity.
Chemical Reactions Analysis
Core Reactivity of the Steroidal Backbone
The compound’s tetracyclic structure and hydroxyl group at C3 dominate its reactivity. Key reaction pathways include:
Hydroxylation and Oxidation
-
The C3 hydroxyl group undergoes oxidation to form ketones under mild oxidizing agents (e.g., pyridinium chlorochromate) .
-
Allylic positions (e.g., C7, C11) are susceptible to enzymatic hydroxylation, forming diols or epoxides in biological systems.
Esterification and Conjugation
-
The C3 hydroxyl reacts with acyl chlorides or anhydrides to form esters (e.g., acetate derivatives) .
-
Glycosylation reactions at C3 are feasible, producing steroidal glycosides for enhanced solubility .
Reactivity of the Side Chain
The aliphatic side chain at C17 contains a methylene group and branching, enabling:
Alkylation and Isomerization
-
The methylene group participates in acid-catalyzed isomerization, shifting double-bond positions.
-
Grignard reagents add to the methylene group, extending the carbon chain .
Halogenation
-
Electrophilic halogenation (e.g., Br₂ or Cl₂) occurs at the methylene site, forming dihalogenated derivatives .
Stereochemical Considerations
The stereochemistry at C3, C10, C13, and C17 influences reaction outcomes:
-
Epimerization : Basic conditions may invert configurations at C3 or C17, altering biological activity .
-
Ring-Opening Reactions : Strong acids or bases can fragment the cyclopentane ring (D-ring), yielding seco-steroids .
Key Reaction Pathways and Products
Analytical Characterization
Reaction monitoring employs:
-
NMR Spectroscopy : Track chemical shifts of C3-OH (δ ~3.5 ppm) and methylene protons (δ ~4.8–5.2 ppm) .
-
Mass Spectrometry : Confirm molecular ion peaks (m/z ~398–444) and fragmentation patterns .
Stability and Degradation
Scientific Research Applications
The compound (3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in pharmacology and material science.
Pharmacological Applications
The compound is being investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets:
Hormonal Activity
Research indicates that compounds with similar structures can exhibit hormonal activity. The presence of hydroxyl groups and specific stereochemistry may enhance binding to steroid hormone receptors. This could make it a candidate for studies related to hormone-related conditions or therapies.
Anticancer Properties
Preliminary studies have suggested that compounds related to this structure may possess anticancer properties. Investigations into their ability to inhibit cancer cell proliferation or induce apoptosis are ongoing. The unique arrangement of functional groups could play a crucial role in these activities.
Material Science Applications
The compound's structural characteristics make it suitable for applications in material science:
Polymer Chemistry
Due to its hydrophobic properties and ability to form stable structures, this compound could be utilized in the development of new polymer materials. Its incorporation into polymer matrices might enhance mechanical properties or alter thermal stability.
Nanotechnology
The potential for this compound to serve as a precursor for nanomaterials is being explored. Its ability to form stable colloids could be beneficial in synthesizing nanoparticles for drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Hormonal Activity Assessment
In a study assessing the hormonal activity of structurally similar compounds, researchers found that certain modifications to the cyclopenta[a]phenanthrene structure significantly enhanced estrogen receptor binding affinity. The findings suggest that further exploration of this compound could yield insights into its potential as an estrogenic agent .
Case Study 2: Anticancer Screening
A recent investigation evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells at micromolar concentrations. The study concluded that structural modifications could optimize potency and selectivity .
Case Study 3: Polymer Development
Research into the use of this compound in polymer formulations demonstrated improved thermal stability and mechanical strength when incorporated into polyolefins. The study highlighted the potential for developing high-performance materials for industrial applications .
Mechanism of Action
The mechanism of action of (3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound belongs to a class of cyclopenta[a]phenanthren-ol derivatives. Its analogs differ primarily in substituents at position 17 and oxidation states. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison
Functional Implications of Substituent Differences
- Branched vs. Linear Chains : MOL000033’s 5-propan-2-yloctan-2-yl substituent enhances hydrophobicity, correlating with its moderate oral bioavailability (OB: 36.23%) . In contrast, the Bornetella nitida derivative’s trimethyldecenyl group may facilitate apoptosis via caspase-3 activation .
- Methylene Groups : The target compound’s methylene group could reduce metabolic degradation compared to analogs with double bonds (e.g., Bornetella nitida derivative), though this requires experimental validation.
Pharmacological and Therapeutic Potential
- Anti-Inflammatory/Antimicrobial Activity : β-Sitosterol’s efficacy in replacing oxytetracycline in feed additives highlights the therapeutic relevance of sterols with simple alkyl chains . The target compound’s methylene group may enhance stability in lipid-rich environments.
- Anticancer Applications : The Bornetella nitida derivative’s cytotoxicity against MCF-7 cells suggests cyclopenta[a]phenanthren-ol derivatives with complex substituents (e.g., ethyl, methyl branches) are promising leads .
- Enzyme Inhibition: Synthetic analogs like MSID000002 demonstrate that minor side-chain modifications (e.g., methylene-heptanyl) can significantly improve binding affinity to targets like collagenase G .
Biological Activity
The compound identified as (3S,10S,13R,17R)-17-[(1R)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex polycyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 386.67 g/mol. The structure features multiple stereocenters which contribute to its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have demonstrated that the compound can inhibit the growth of several bacterial strains. For instance, it has shown effectiveness against Streptococcus mutans, a key player in dental caries development. The binding energy of the compound when interacting with the quorum sensing regulatory proteins was reported to be significant (greater than -4.63 kcal/mol), indicating strong interactions that could inhibit biofilm formation and virulence expression in cariogenic bacteria .
- Anti-inflammatory Properties : The compound has been linked to reduced inflammatory responses in various biological assays. It appears to modulate pathways involved in inflammation and immune responses.
- Hormonal Activity : Given its structural similarity to steroid compounds, there is potential for hormonal activity which may influence various physiological processes.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal reported on the antibacterial efficacy of this compound against S. mutans. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control groups treated with standard antibiotics .
Case Study 2: Inhibition of Quorum Sensing
Another research highlighted the role of this compound in inhibiting quorum sensing mechanisms in bacteria. By disrupting communication among bacterial populations, it effectively reduced their pathogenicity. This was particularly noted in studies involving A. aspera, where the compound displayed high binding affinity to quorum sensing regulators .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?
- Answer: Synthesis typically involves multi-step stereoselective routes, including cyclization of steroid precursors and functionalization of the side chain. For example, intermediates can be characterized via -NMR (e.g., δ 3.66 ppm for methoxy groups) and -NMR (e.g., δ 175.0 ppm for ester carbonyls) as described in bile acid analogue syntheses . High-resolution mass spectrometry (HRMS) with <5 ppm error is critical for verifying molecular formulas . Purification via column chromatography using silica gel or reverse-phase HPLC is recommended to achieve >95% purity.
Q. How can researchers confirm the stereochemical configuration of this compound?
- Answer: X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximities of protons (e.g., axial vs. equatorial methyl groups). Comparative analysis with spectral databases like NIST Chemistry WebBook (e.g., CAS 29365-29-5 for similar cyclopenta[a]phenanthrenes) is advised .
Q. What are the key biological targets or pathways associated with this compound?
- Answer: While direct mechanistic data are limited, structural analogs (e.g., dexamethasone) inhibit phospholipase A2, reducing arachidonic acid availability for pro-inflammatory mediators . For this compound, computational docking studies against steroid-binding receptors (e.g., glucocorticoid or lanosterol demethylase) are recommended to hypothesize targets.
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported toxicological data?
- Answer: Existing safety data sheets highlight insufficient toxicological profiles . To address this, conduct tiered assays:
- In vitro: Ames test for mutagenicity, mitochondrial toxicity assays.
- In vivo: Acute oral toxicity (OECD 423) in rodent models, focusing on hepatorenal endpoints.
- Analytical: Monitor degradation products (e.g., CO, CO) via GC-MS under stress conditions (heat, light) .
Q. What experimental strategies can elucidate the compound’s stability under physiological conditions?
- Answer:
- pH stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via LC-MS.
- Oxidative stability: Expose to HO or cytochrome P450 enzymes, tracking metabolite formation.
- Light sensitivity: Use ICH Q1B guidelines for photostability testing .
Q. How can researchers optimize the compound’s bioavailability for in vivo studies?
- Answer:
- Formulation: Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to enhance solubility, as the compound’logP is predicted to be high (C30H48O analogs have logP ~6.5) .
- Prodrug design: Introduce hydroxyl or ester groups at the 3-position to improve aqueous solubility, as seen in bile acid derivatives .
Q. What computational tools are suitable for modeling interactions between this compound and lipid membranes?
- Answer: Molecular dynamics (MD) simulations with GROMACS or CHARMM can predict partitioning into lipid bilayers. Parameterize the force field using quantum mechanics (QM) data for the cyclopenta[a]phenanthrene core. Compare results with experimental membrane affinity assays (e.g., surface plasmon resonance) .
Contradictions and Mitigation Strategies
Q. How to address discrepancies in reported melting points or spectral data?
- Answer: Variations may arise from polymorphic forms or impurities. Reproduce synthesis under inert atmospheres to prevent oxidation. Validate melting points via differential scanning calorimetry (DSC) and cross-reference with NIST datasets (e.g., CAS 481-14-1 reports m.p. 120–122°C) .
Q. Why are ecological toxicity data absent, and how can this gap be filled?
- Answer: Current SDSs lack ecotoxicological profiles . Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (OECD 202). Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict LC values based on structural analogs.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
